(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
CAS No.: 318951-52-9
Cat. No.: VC7879986
Molecular Formula: C25H22N2O3
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318951-52-9 |
|---|---|
| Molecular Formula | C25H22N2O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | (3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C25H22N2O3/c28-24-21-22(20-14-8-3-9-15-20)27(17-19-12-6-2-7-13-19)30-23(21)25(29)26(24)16-18-10-4-1-5-11-18/h1-15,21-23H,16-17H2/t21-,22-,23+/m1/s1 |
| Standard InChI Key | HZMSYRZEXJWYIO-ZLNRFVROSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN2[C@@H]([C@@H]3[C@H](O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)CN2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a hexahydro-pyrrolo[3,4-d][1, oxazole core fused with two benzyl groups at positions 2 and 5, a phenyl substituent at position 3, and two ketone moieties at positions 4 and 6. Its molecular formula is C<sub>25</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>, with a molecular weight of 398.5 g/mol. The IUPAC name reflects its stereochemical configuration: (3S,3aR,6aS), indicating the spatial arrangement of atoms around the three chiral centers.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| CAS Number | 318951-52-9, 1864003-58-6 |
| Molecular Formula | C<sub>25</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 398.5 g/mol |
| Stereochemistry | 3S, 3aR, 6aS |
| Key Functional Groups | Oxazole, pyrrolidine, diketones |
Stereochemical Considerations
The stereodescriptors (3S,3aR,6aS) define the compound’s three-dimensional geometry, critical for its potential biological interactions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming this configuration. The rigidity imposed by the fused ring system and substituents creates distinct electronic environments, influencing reactivity and supramolecular interactions.
Synthesis and Characterization
Analytical Characterization
Confirming the structure and purity requires a combination of techniques:
Table 2: Spectroscopic Data Overview
| Technique | Expected Features |
|---|---|
| <sup>1</sup>H NMR | - Aromatic protons (δ 7.2–7.5 ppm) |
| - Benzylic CH<sub>2</sub> (δ 3.8–4.2 ppm) | |
| <sup>13</sup>C NMR | - Ketone carbons (δ 195–210 ppm) |
| - Oxazole C-O (δ 160–170 ppm) | |
| IR Spectroscopy | - C=O stretches (1700–1750 cm<sup>-1</sup>) |
| HRMS | m/z 398.5 (M+H)<sup>+</sup> |
X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, particularly for verifying the 3aR and 6aS configurations.
Physicochemical Properties
Solubility and Stability
The compound’s lipophilic nature (logP ≈ 3.2 predicted) suggests limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for dissolution in biological assays. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the oxazole and diketone moieties.
Crystallographic Behavior
Single-crystal analyses of related pyrrolo-oxazoles reveal tight packing driven by π-π stacking between aromatic rings and hydrogen bonding involving ketone oxygen atoms . Such interactions may influence solid-state stability and dissolution kinetics.
| Target Class | Mechanism of Action |
|---|---|
| Protein Kinases | Competitive ATP inhibition |
| GPCRs | Allosteric modulation |
| Bacterial enzymes | Inhibition of folate biosynthesis |
Material Science Applications
The compound’s rigid, conjugated structure could serve as:
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Ligands in catalysis: Chiral ligands for asymmetric hydrogenation.
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Organic semiconductors: π-Conjugated systems for optoelectronic devices.
Challenges and Future Directions
Synthetic Challenges
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Stereochemical purity: Scalable routes to maintain >98% ee.
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Functional group compatibility: Avoiding diketone reduction during benzylations.
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Purification: Separating diastereomers via chromatography.
Research Opportunities
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Molecular docking studies: To predict binding affinities for kinase targets.
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Structure-activity relationship (SAR): Modifying benzyl/phenyl groups to optimize potency.
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Formulation development: Nanoencapsulation to enhance aqueous solubility.
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